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molecular formula C8H7IO3 B1308377 5-Iodo-2-methoxybenzoic acid CAS No. 2786-00-7

5-Iodo-2-methoxybenzoic acid

Cat. No. B1308377
M. Wt: 278.04 g/mol
InChI Key: FVEBPHMWZVPXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06710056B2

Procedure details

Methyl 2-Methoxy-5-iodobenzoate obtained in step 1 in Example 27 was stirred in a solvent mixture (10 ml) of water and dioxane containing 4 N hydrogen chloride under heating at 80° C. for 3 hours. The solvent was evaporated to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].O>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)I
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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